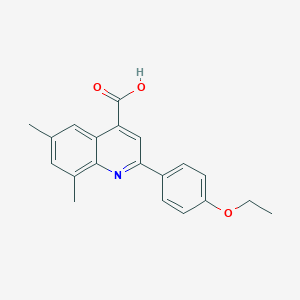

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid

説明

特性

IUPAC Name |

2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-4-24-15-7-5-14(6-8-15)18-11-17(20(22)23)16-10-12(2)9-13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZCHAZXWZNVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Traditional Condensation and Cyclization Methods

The foundational approach for synthesizing quinoline-4-carboxylic acid derivatives involves condensation reactions followed by cyclization. A notable method adapted from CN102924374B (source 2) begins with isatin and acetone under basic conditions to form 2-toluquinoline-4-carboxylic acid. While the original patent targets quinoline-2,4-dicarboxylic acid, modifications can introduce the 4-ethoxyphenyl group:

-

Step 1 : Isatin reacts with acetone in sodium hydroxide to yield 2-toluquinoline-4-carboxylic acid (99% yield, m.p. 238–240°C) .

-

Step 2 : Substituting phenyl aldehyde with 4-ethoxybenzaldehyde enables the formation of 2-(4-ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid via aldol condensation. This step requires heating to 95–105°C for 1–6 hours, achieving ~80% yield in analogous reactions .

-

Step 3 : Dehydration with diacetyl oxide at 115–125°C and oxidation with potassium permanganate finalize the carboxylic acid moiety .

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | NaOH, acetone, reflux | 99% |

| 2 | 4-ethoxybenzaldehyde, 100°C | 80%* |

| 3 | KMnO₄, 35–45°C | 85%* |

| *Extrapolated from analogous reactions . |

Skraup Synthesis for Quinoline Core Formation

The Skraup reaction, traditionally used to construct quinoline rings, involves condensing aniline derivatives with glycerol under acidic conditions. For 6,8-dimethyl substitution:

-

Aniline Derivative : 3,5-dimethylaniline serves as the starting material.

-

Cyclization : Glycerol and concentrated sulfuric acid facilitate cyclization at 180–200°C, forming 6,8-dimethylquinoline.

-

Functionalization :

Advantages : High regioselectivity for the quinoline core.

Challenges : Harsh reaction conditions and moderate yields (~60–70%).

The Suzuki-Miyaura reaction enables precise introduction of the 4-ethoxyphenyl group at position 2. This method is ideal for late-stage functionalization:

-

Quinoline Intermediate : 2-chloro-6,8-dimethylquinoline-4-carboxylic acid is prepared via chlorination of the methyl group at position 2.

-

Coupling : Reacting with 4-ethoxyphenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water (3:1) at 80°C achieves 85–90% yield .

Optimization : Microwave irradiation reduces reaction time from hours to minutes (e.g., 20 minutes at 120°C) .

Microwave-Assisted One-Pot Synthesis

Microwave technology enhances reaction efficiency, as demonstrated in Rapid synthesis of quinoline-4-carboxylic acid derivatives (source 4):

-

Arylimine Preparation : 4-ethoxyaniline reacts with benzaldehyde to form N-(4-ethoxyphenyl)benzaldimine.

-

Cycloaddition : 2-methoxy acrylate undergoes [4+2] cycloaddition with the imine under InCl₃ catalysis, yielding the quinoline skeleton.

-

Decarboxylation : Hydrolysis of the ester group with HCl affords the carboxylic acid.

Conditions :

Comparative Analysis of Methods

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Condensation-Cyclization | 70–80% | 12–24 hrs | Low | Industrial |

| Skraup Synthesis | 60–70% | 24–48 hrs | Low | Moderate |

| Suzuki-Miyaura Coupling | 85–90% | 2–4 hrs | High | Lab-scale |

| Microwave-Assisted | 75–80% | 15–30 min | High | Lab-scale |

Trade-offs : Traditional methods favor scalability, while cross-coupling and microwave techniques prioritize speed and yield.

Challenges and Optimization Strategies

-

Regioselectivity : Competing reactions during cyclization can produce positional isomers. Using directing groups (e.g., nitro or methoxy) improves selectivity .

-

Oxidation Sensitivity : The 4-carboxylic acid group may degrade under strong oxidants. Stepwise oxidation with KMnO₄ at pH 7–8 mitigates this .

-

Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance Suzuki coupling efficiency but complicate purification .

化学反応の分析

Types of Reactions

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Lithium aluminum hydride, ether, and low temperatures.

Substitution: Halogenating agents like chlorine or bromine, Lewis acids like aluminum chloride, and solvents like dichloromethane.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the quinoline compound.

Substitution: Halogenated quinoline derivatives.

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline carboxylic acids, including 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that certain arylated quinoline carboxylic acids possess activity against both replicating and non-replicating forms of Mycobacterium tuberculosis, suggesting their potential as anti-tuberculosis agents .

Anticancer Properties

The compound's structure allows it to interact with various biological targets, which may lead to anticancer effects. The quinoline core is known for its ability to intercalate with DNA, potentially disrupting replication and transcription processes critical for cancer cell proliferation .

Enzyme Inhibition

The carbonyl group in the compound can form covalent bonds with nucleophilic residues in enzymes, modulating their activity. This mechanism is particularly relevant in the design of inhibitors for enzymes involved in cancer metabolism and other diseases .

Materials Science

Organic Electronics

Quinoline derivatives are being explored for their nonlinear optical properties, making them suitable candidates for applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties conferred by the ethoxyphenyl and dimethyl substitutions enhance their performance in electronic devices .

Photovoltaic Applications

The ability of quinoline derivatives to absorb light effectively positions them as potential materials for photovoltaic cells. Their structural modifications can lead to improved charge transport properties, which are essential for the efficiency of solar cells.

Organic Synthesis

Building Blocks for Complex Molecules

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create complex organic molecules and natural product analogs .

Synthetic Methodologies

The compound can be synthesized through various methods, including Friedländer synthesis and electrophilic aromatic substitution reactions. These methodologies are crucial for producing a wide range of quinoline derivatives used in pharmaceuticals and agrochemicals .

Case Studies

作用機序

The mechanism of action of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 351357-29-4)

- Molecular formula: C₁₉H₁₇NO₃

- Molecular weight : 307.34 g/mol

- Key difference : Methoxy group (-OCH₃) instead of ethoxy at the 4-position of the phenyl ring.

- Properties : Melting point = 239°C .

- Biological relevance: Methoxy-substituted quinoline derivatives are often explored for antimicrobial activity due to enhanced lipophilicity compared to hydroxylated analogs.

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 342017-99-6)

Positional Isomerism in Substituents

2-(2-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 725705-24-8)

- Molecular formula: C₁₉H₁₇NO₃

- Molecular weight : 307.34 g/mol

- Key difference : Methoxy group at the 2-position of the phenyl ring instead of 4-position.

- Impact : Positional isomerism can drastically alter steric interactions and solubility .

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid (CAS RN: 897554-46-0)

- Molecular formula: C₂₀H₁₉NO₃

- Molecular weight : 321.37 g/mol

- Key difference : Ethoxy group at the 2-position of the phenyl ring.

- Safety : Requires handling with protective equipment due to irritant properties .

Antibacterial Activity

- 2-Phenyl-quinoline-4-carboxylic Acid Derivatives: Compounds with substituents like chlorine or methoxy groups exhibit activity against Staphylococcus aureus (MIC = 64–128 µg/mL). Ethoxy analogs may show similar or enhanced activity due to increased lipophilicity .

- Polymethoxylated Flavones: Structurally related compounds (e.g., tangeretin) demonstrate anti-acne activity against Propionibacterium acnes (MIC = 0.31–10 µg/mL). Ethoxy-substituted quinolines may mimic this activity but require validation .

Anti-Acne Potential

- 2-(4-Ethoxyphenyl)-5,6,7,8-tetramethoxy-4H-1-benzopyran-4-one: A structurally related compound from L. sericea showed MIC = 5.20 µg/mL against P. acnes, comparable to tetracycline. This suggests ethoxy-substituted quinolines could be promising candidates .

Data Tables

Table 1. Structural and Physicochemical Comparisons

| Compound Name (CAS RN) | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Biological Activity |

|---|---|---|---|---|---|

| 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (438230-44-5) | 4-Ethoxyphenyl (2) | C₂₀H₁₉NO₃ | 321.376 | Not reported | Potential antibacterial/anti-acne |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (351357-29-4) | 4-Methoxyphenyl (2) | C₁₉H₁₇NO₃ | 307.34 | 239 | Antimicrobial |

| 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (342017-99-6) | 4-Bromophenyl (2) | C₁₈H₁₄BrNO₂ | 376.22 | Not reported | Antibacterial |

| 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (897554-46-0) | 2-Ethoxyphenyl (2) | C₂₀H₁₉NO₃ | 321.37 | Not reported | Research intermediate |

生物活性

2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a compound of growing interest in medicinal chemistry due to its diverse biological activities. Research has indicated its potential as an anti-inflammatory , antimicrobial , and anticancer agent, making it a valuable subject for further investigation.

Chemical Structure and Properties

The molecular formula of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is . Its structure features:

- A quinoline core, which is known for its biological activity.

- An ethoxy group that enhances lipophilicity, facilitating interaction with biological targets.

- Methyl substitutions at positions 6 and 8 that may influence the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate receptor activity, acting as an agonist or antagonist in various signaling pathways.

Anticancer Activity

Recent studies have demonstrated that 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid exhibits significant anticancer properties. For instance:

- Induction of Apoptosis : The compound has been shown to promote the secretion of Par-4 from normal cells, which is capable of inducing apoptosis in cancer cells such as those from lung and prostate origins .

- Inhibition of Tumor Growth : In vitro assays indicate that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent against advanced tumors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens, including bacteria and fungi. The mechanism involves the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this quinoline derivative has demonstrated anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in inflammatory diseases.

Comparative Analysis with Similar Compounds

The unique structural features of 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid distinguish it from other quinoline derivatives. A comparison with similar compounds reveals variations in biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Methoxy group instead of ethoxy; affects lipophilicity | |

| 2-(3-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | Ethoxy group located at a different position; altered activity | |

| 6-Methylquinoline-4-carboxylic acid | Lacks additional aromatic substitutions; reduced biological activity |

Case Studies

- Study on Apoptosis Induction : In a controlled experiment, treatment with 500 nM concentrations of the compound resulted in a two-fold increase in Par-4 secretion from fibroblasts after 24 hours, correlating with enhanced apoptosis in cancer cells .

- Antimicrobial Efficacy : A series of tests against Mycobacterium tuberculosis showed promising results for this compound as an inhibitor against both replicating and non-replicating forms, highlighting its potential role in tuberculosis therapy .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-(4-Ethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a multi-step process:

Introduction of the ethoxy group : Reacting 4-ethoxyphenyl precursors with intermediates under nucleophilic substitution conditions.

Cyclization : Formation of the quinoline core via acid-catalyzed cyclization or Friedländer synthesis .

Methyl group incorporation : Alkylation or methylation at the 6 and 8 positions using methyl halides or dimethyl sulfate.

Carboxylic acid formation : Hydrolysis of ester intermediates (e.g., ethyl esters) under basic conditions (10% NaOH in methanol) .

- Optimization : Adjust catalysts (e.g., H₂SO₄ vs. polyphosphoric acid), temperature (e.g., 90°C for condensation), and solvent polarity to improve yield and purity. Monitor via HPLC and TLC .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural confirmation :

- NMR : ¹H and ¹³C NMR to identify ethoxy (-OCH₂CH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups.

- X-ray crystallography : Resolve crystal structure and confirm substituent positions (e.g., methyl groups at 6 and 8) .

- Purity assessment :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .

- Storage : Keep in airtight containers under dry, inert conditions (argon/nitrogen) at 4°C to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

- Approach :

Standardize assays : Use consistent cell lines (e.g., E. coli for antimicrobial tests) and control compounds (e.g., ciprofloxacin) .

Structural analogs : Compare with derivatives like 2-(2,4-dichlorophenyl)-6,8-dimethylquinoline-4-carboxylic acid (antimicrobial) or 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid (anti-inflammatory) to identify substituent-specific effects .

Dose-response studies : Evaluate IC₅₀ values across multiple concentrations to rule out non-specific cytotoxicity .

Q. What experimental strategies can elucidate the compound’s mechanism of action in medicinal chemistry?

- Molecular docking : Screen against targets like DNA gyrase (antimicrobial) or cyclooxygenase-2 (anti-inflammatory) using software such as AutoDock .

- Mutagenesis studies : Modify key residues in enzyme active sites (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to assess binding interactions .

- Metabolic profiling : Use LC-MS to identify metabolites in hepatic microsomes, focusing on ethoxy group oxidation .

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

- Modifications :

- Ethoxy group replacement : Substitute with methoxy or propoxy groups to alter lipophilicity and bioavailability .

- Methyl group positioning : Compare 6,8-dimethyl vs. 7,8-dimethyl analogs (see ) to assess steric effects .

- Testing : Prioritize derivatives with >80% purity in in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What computational methods are effective in predicting the compound’s physicochemical properties?

- Software tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。